Tifemoxone

Description

Contextualization of Tifemoxone within Chemical Biology and Medicinal Chemistry Research

Within the broader scope of chemical biology and medicinal chemistry, compounds like this compound can be of interest due to their unique structural features and potential for biological interaction. Its presence in lists of compounds within patents related to drug formulations suggests consideration within a pharmaceutical context google.comgoogle.comgoogle.comjustia.comgoogleapis.com. Additionally, this compound has been mentioned as a "research tool" in studies involving muscarinic acetylcholine (B1216132) receptors biorxiv.org. However, detailed academic research specifically elucidating its role or extensive investigation within chemical biology or medicinal chemistry was not prominently found in the conducted searches.

Evolution of Academic Inquiry into this compound

Comprehensive details regarding the historical evolution of academic inquiry specifically focused on this compound were not extensively available in the search results.

Specific historical milestones concerning the initial discovery and detailed characterization of this compound within academic research were not identified through the performed searches. Basic chemical properties and identification information are available nih.gov, but the context of its initial synthesis and the research driving its early characterization were not readily found in the academic literature consulted.

Contemporary shifts in the academic research focus specifically on this compound within the fields of chemical biology and medicinal chemistry were not discernible from the search results. While the broader fields are actively evolving with new technologies and paradigms [See previous search results on chemical biology and medicinal chemistry trends], specific trends or a concentrated research focus on this compound were not evident.

Current Paradigms and Unifying Theories in this compound-Related Investigations

Based on the available search results, there is no clear indication of specific current paradigms or unifying theories that are driving investigations solely related to this compound within academic chemical biology or medicinal chemistry. Research in these fields is generally guided by principles of structure-activity relationships, target identification, and the development of novel chemical probes and therapeutic candidates [See previous search results on chemical biology and medicinal chemistry principles]. However, how these general paradigms specifically apply to this compound in current research was not detailed in the retrieved information.

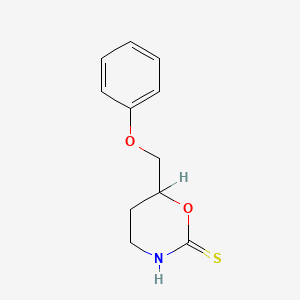

Structure

3D Structure

Properties

IUPAC Name |

6-(phenoxymethyl)-1,3-oxazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c15-11-12-7-6-10(14-11)8-13-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPRGEWHJUTVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)OC1COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865969 | |

| Record name | Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39754-64-8 | |

| Record name | Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39754-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tifemoxone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039754648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tifemoxone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIFEMOXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09I93HJ3Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of Tifemoxone

Historical and Contemporary Approaches to Tifemoxone Synthesis

The synthesis of this compound involves the construction of its 1,3-oxazinane-2-thione (B2476238) core structure and the incorporation of the phenoxymethyl (B101242) substituent.

Retrosynthetic Analysis of this compound Core Structure

Retrosynthetic analysis of the this compound core structure, a 1,3-oxazinane-2-thione ring, would typically involve identifying potential disconnections that lead to simpler, readily available starting materials. The oxazinane ring contains a nitrogen, two oxygens, a sulfur (in the thiocarbonyl group), and carbon atoms. Possible disconnections could involve breaking the bonds adjacent to the heteroatoms or the thiocarbonyl group. For instance, a retrosynthetic step might involve cleaving the C-O or C-N bonds in the ring, potentially leading back to an amino alcohol or a related precursor that can be cyclized with a thiocarbonyl source (like thiophosgene (B130339) or carbon disulfide followed by coupling). The phenoxymethyl group is attached to a carbon atom on the ring, suggesting its introduction could occur either before or after the formation of the oxazinane core, possibly through an ether linkage formation. While specific detailed retrosynthetic routes for this compound are not extensively detailed in the provided search results, the general principles of retrosynthetic analysis for heterocycles would apply.

Development and Optimization of Stereoselective this compound Syntheses

This compound possesses a chiral center at the carbon atom bearing the phenoxymethyl group. fda.gov The development of stereoselective syntheses aims to control the configuration at this center, leading to enantiomerically enriched or pure forms of this compound. Stereoselective synthesis can be achieved through various techniques, including using chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, or utilizing enantioselective catalysis. ethz.ch Enantioselective synthesis, specifically, involves introducing new stereocenters using a chiral reagent that does not become part of the final product, often in catalytic amounts. ethz.ch While the search results mention stereoselective synthesis in the context of other compounds and general methodologies ethz.chrsc.orgresearchgate.netbeilstein-journals.orgdur.ac.uk, specific details regarding the development and optimization of stereoselective routes for this compound were not found. Achieving high stereoselectivity in the synthesis of chiral molecules often requires careful selection of catalysts, ligands, reagents, and reaction conditions.

Novel Catalytic Methods for this compound Intermediate Production

Catalytic methods play a crucial role in modern organic synthesis by improving efficiency, selectivity, and sustainability. evonik.com Novel catalytic approaches for the production of this compound intermediates could involve various types of catalysis, such as transition metal catalysis, organocatalysis, or biocatalysis. These methods can be applied to specific bond-forming reactions or functional group transformations required to assemble the this compound structure. For example, catalytic reactions could be used for the formation of the C-O or C-N bonds in the oxazinane ring, the introduction of the sulfur atom, or the attachment of the phenoxymethyl side chain. The search results highlight recent advances in catalytic asymmetric synthesis, including photoredox organocatalysis and catalytic enantioselective C(sp3)–H functionalization involving radical intermediates, which are relevant to the broader field of synthesizing chiral molecules and intermediates. frontiersin.orgnih.gov Additionally, iodine-catalyzed reactions have been explored for the formation of C-C and C-heteroatom bonds, including C-S bonds, which could be relevant to the synthesis of sulfur-containing heterocycles like the this compound core. mdpi.com However, specific novel catalytic methods reported for the synthesis of this compound intermediates were not identified in the provided information.

Synthesis and Characterization of this compound Analogs and Derivatives

The synthesis and characterization of analogs and derivatives of a lead compound like this compound are fundamental to medicinal chemistry and structure-activity relationship studies.

Design Principles for this compound Analogs with Modified Scaffolds

The design of this compound analogs with modified scaffolds involves altering the core 1,3-oxazinane-2-thione structure or the phenoxymethyl substituent while aiming to retain or enhance desired properties. Design principles are guided by an understanding of how structural changes impact molecular properties, such as electronic distribution, steric bulk, lipophilicity, and conformational flexibility. ui-patterns.comyoutube.com Modifications to the phenoxymethyl group could involve changing the aromatic ring substituents, altering the length or nature of the linker between the ring and the oxazinane core, or replacing the phenyl group with other cyclic or heterocyclic systems. Modifications to the oxazinane core could include changing the ring size, introducing different heteroatoms, or altering the position of the thiocarbonyl group. These design efforts are often informed by computational chemistry, structural analysis of the parent compound, and knowledge of structure-activity relationships from related chemical series. nih.gov While general principles for designing derivatives and analogs exist fsb.orgarxiv.orgiosco.org, specific design principles applied to this compound analogs were not detailed in the search results.

High-Throughput Synthesis of this compound Derivative Libraries

High-throughput synthesis (HTS) is a powerful approach for rapidly generating large libraries of compounds, which are then typically screened for biological activity. axcelead-us.comvipergen.comchemrxiv.org Applying HTS to the synthesis of this compound derivative libraries would involve developing parallelized and often miniaturized synthetic routes that can be executed efficiently on a large scale. chemrxiv.orgpublications.csiro.au This can involve automated liquid handling, parallel reactors, and streamlined purification and characterization procedures. Techniques such as solid-phase synthesis or the use of immobilized reagents and catalysts can facilitate HTS. beilstein-journals.org DNA-encoded libraries (DELs) represent another high-throughput approach where compounds are synthesized with DNA tags, allowing for the screening of millions of compounds simultaneously. vipergen.com While the concept of HTS for generating compound libraries is well-established and described axcelead-us.comvipergen.comchemrxiv.orgpublications.csiro.auspirochem.com, specific examples or methodologies for the high-throughput synthesis of this compound derivative libraries were not found in the provided search results.

Chemoinformatics and Combinatorial Approaches in this compound Synthesis Research

Chemoinformatics involves the use of computational and informational techniques to address problems in chemistry. Combinatorial chemistry focuses on synthesizing large libraries of compounds simultaneously. These approaches are often used in drug discovery and optimization, including the design and synthesis of novel compounds and the exploration of chemical space. nih.gov

While direct applications of chemoinformatics and combinatorial approaches specifically for this compound synthesis research were not detailed in the search results, these methodologies are broadly applicable to the study and synthesis of chemical compounds. Chemoinformatics tools can be used to analyze structure-activity relationships, predict properties, and design synthetic routes. Combinatorial synthesis allows for the rapid generation of diverse sets of analogs, which can then be screened for desired characteristics. rsc.orgnih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify potential candidates with desired properties, such as binding affinity to a target or suitability as a synthetic precursor or catalyst. nvidia.comals-journal.commdpi.comnih.govnih.govnih.gov This process can significantly reduce the time and cost associated with traditional experimental screening. nvidia.com

Virtual screening can be structure-based, using the 3D structure of a target, or ligand-based, using information from known active compounds. nvidia.com For identifying novel precursors for this compound synthesis, virtual screening could involve searching databases for molecules that are structurally similar to known intermediates or that possess functional groups suitable for the required reactions. Similarly, virtual screening can be used to identify potential catalysts by evaluating their interaction with reactants or transition states in the proposed synthetic pathway. chemrxiv.orgsigmaaldrich.comyoutube.com Although no specific studies on virtual screening for this compound precursors or catalysts were found, the principles of virtual screening are widely applied in chemical research to accelerate the discovery of suitable molecules for synthesis and catalysis. als-journal.commdpi.comnih.govnih.govnih.govchemrxiv.orgsigmaaldrich.comyoutube.com

Automated synthesis platforms utilize robotics and automated systems to perform chemical reactions and synthesis steps. youtube.com These platforms can increase throughput, improve reproducibility, and enable the rapid exploration of reaction conditions and chemical space. youtube.com Automated solid-phase synthesis is particularly well-established, especially in peptide synthesis. beilstein-journals.org

Molecular and Cellular Mechanisms of Tifemoxone Action

Investigations into Tifemoxone's Direct Molecular Targets

Identification of Protein-Tifemoxone Interactions

No publicly available studies have identified specific protein binding partners for this compound. Data on binding affinities, dissociation constants, or the structural basis of any such interactions are currently absent from the scientific literature.

Nucleic Acid-Tifemoxone Interactions and Consequences

There is no available research to suggest that this compound directly interacts with DNA or RNA. Consequently, any potential consequences of such interactions, such as impacts on gene expression or nucleic acid stability, remain unknown.

Enzyme Modulation by this compound: Inhibition and Activation Kinetics

Detailed kinetic studies on the effect of this compound on specific enzymes are not present in the available literature. Therefore, information regarding its potential inhibitory or activatory mechanisms, including kinetic parameters like Ki or Kd, cannot be provided.

This compound's Influence on Cellular Signaling Pathways

Elucidation of Upstream Regulators and Downstream Effectors of this compound Activity

The specific cellular signaling pathways modulated by this compound have not been delineated in published research. As a result, the upstream molecules that might regulate its activity and the downstream effector molecules that mediate its cellular effects are yet to be identified.

This compound-Mediated Cross-Talk with Other Cellular Signaling Networks

Given the lack of information on the primary signaling pathways affected by this compound, any potential cross-talk with other signaling networks within the cell remains a matter of speculation and has not been investigated in the scientific literature.

This compound's Impact on Organelle Function and Subcellular Processes

Extensive searches of scientific literature and research databases did not yield any specific information regarding the impact of this compound on organelle function and subcellular processes. Therefore, the following subsections cannot be detailed with current scientific evidence.

Mitochondrial Dynamics and Bioenergetics Alterations by this compound

No research findings were identified that describe the effects of this compound on mitochondrial dynamics, such as fission and fusion events, or on mitochondrial bioenergetics, including oxidative phosphorylation and ATP production.

Endoplasmic Reticulum Stress and Autophagy Modulation by this compound

There is no available scientific data detailing the modulation of endoplasmic reticulum stress or the process of autophagy by this compound.

Gene Expression and Proteomic Alterations Induced by this compound in vitro

No studies detailing in vitro analysis of gene expression or proteomic changes induced by this compound were found in the available literature. Consequently, a data table of altered gene or protein expression cannot be provided.

Preclinical Biological Activity of Tifemoxone in Model Systems

In Vitro Pharmacological Profiling of Tifemoxone

Comprehensive searches of publicly available scientific literature and databases did not yield specific studies detailing the in vitro pharmacological profile of this compound. Consequently, data regarding its effects on cellular viability, proliferation, receptor binding, cellular differentiation, and apoptosis are not available in the public domain.

Cellular Viability and Proliferation Studies with this compound

No specific data from cellular viability or proliferation assays for this compound were identified in the reviewed literature.

Receptor Binding and Functional Assays for this compound

Information regarding the receptor binding profile and functional activity of this compound from in vitro assays is not publicly available. The ChEMBL database, a comprehensive resource for bioactive molecules, lists no bioactivity data for this compound. ebi.ac.uk

This compound's Effects on Cellular Differentiation and Apoptosis

No studies investigating the effects of this compound on cellular differentiation or apoptosis were found in the public scientific literature.

Investigations of this compound in Disease-Relevant Animal Models

The primary available preclinical data for this compound comes from oral toxicity studies conducted in rats and dogs. These studies provide an overview of the compound's effects on various organ systems.

Efficacy Assessments of this compound in Specific Pathophysiological Models (e.g., organ-specific alterations in rats and dogs)

A six-month oral toxicity study of this compound was conducted in both rats and beagle dogs to assess its long-term effects. In this study, this compound was administered daily at varying doses. The investigation revealed several dose-dependent, organ-specific alterations in both species.

A notable finding was the induction of thyroid hyperplasia and hypoactivity in both rats and dogs. ebi.ac.uk This suggests that this compound may interfere with the normal function of the thyroid gland. Furthermore, a dose-dependent hepatotoxic effect was observed in both animal models, with the effect being particularly pronounced in dogs. ebi.ac.uk

In addition to these primary findings, other toxicological effects were noted. At high doses, both rats and dogs exhibited weight loss and anemia. ebi.ac.uk Species-specific effects were also observed, with rats experiencing hair loss and dogs developing convulsions at high doses of this compound. ebi.ac.uk

Interactive Data Table: Organ-Specific Alterations Observed in Preclinical Studies of this compound

| Species | Organ/System Affected | Observed Effect |

| Rat | Thyroid Gland | Hyperplasia and Hypoactivity |

| Liver | Hepatotoxicity | |

| General | Weight loss, Anemia, Hair loss | |

| Dog | Thyroid Gland | Hyperplasia and Hypoactivity |

| Liver | Strong Hepatotoxicity | |

| General | Weight loss, Anemia | |

| Nervous System | Convulsions |

Comparative Efficacy of this compound with Established Research Compounds in Preclinical Models

A comprehensive review of available scientific literature did not yield preclinical studies that directly compare the efficacy of this compound with other established research compounds for its potential therapeutic effects. Research has primarily focused on its toxicological profile rather than comparative efficacy in established disease models.

Ex Vivo Studies with this compound-Treated Tissues and Cells

No specific ex vivo studies involving tissues or cells treated with this compound were identified in the reviewed literature. The current body of research does not appear to include investigations into the direct effects of this compound on isolated organs, tissues, or cell cultures to elucidate its mechanisms of action at a cellular level.

This compound’s Modulatory Effects on Physiological Processes in Preclinical Species (e.g., plasma triiodothyronine levels)

Preclinical toxicological studies have revealed that this compound exerts significant modulatory effects on physiological processes in animal models, particularly on the thyroid and hepatic systems. nih.gov

A 6-month oral toxicity study in beagle dogs and rats identified notable effects on the thyroid gland. In both species, administration of this compound led to thyroid hyperplasia (an increase in the number of cells) and hypoactivity (reduced function). nih.gov A key finding from this research was the observation that plasma triiodothyronine (T3) levels were modified in dogs treated with the compound, indicating a direct or indirect interference with thyroid hormone regulation. nih.gov

The study also noted a dose-dependent hepatotoxic effect in both rats and dogs. nih.gov Further physiological modulations observed at high doses in both species included increased water consumption and urinary volume, weight loss, and anemia. nih.gov

The table below summarizes the key preclinical findings related to this compound's physiological effects.

| Physiological Parameter | Species | Observed Effect | Reference |

| Thyroid Gland | Rat, Beagle Dog | Hyperplasia and hypoactivity | nih.gov |

| Plasma Triiodothyronine (T3) | Beagle Dog | Modified levels | nih.gov |

| Liver | Rat, Beagle Dog | Dose-dependent hepatotoxicity | nih.gov |

| Water Consumption & Diuresis | Rat, Beagle Dog | Increased at high doses | nih.gov |

| Body Weight | Rat, Beagle Dog | Weight loss at high doses | nih.gov |

| Hematology | Rat, Beagle Dog | Anemia at high doses | nih.gov |

In-Depth Analysis of this compound's Computational Chemistry and Structure-Activity Relationship Currently Unavailable in Publicly Accessible Literature

A thorough review of publicly accessible scientific literature and databases reveals a significant gap in detailed research concerning the specific structure-activity relationship (SAR) and computational chemistry of the compound this compound. While the methodologies for such studies are well-established in medicinal chemistry, their direct application to this compound has not been extensively published. Consequently, a detailed article adhering to the requested structure cannot be generated at this time.

The requested analysis would require specific research data on this compound that is not currently available. This includes:

Structure Activity Relationship Sar and Computational Chemistry of Tifemoxone

Molecular Docking and Dynamics Simulations of Tifemoxone-Target Complexes

Following a comprehensive search of scientific literature and computational databases, no specific molecular docking or molecular dynamics simulation studies focused on this compound have been identified. While these computational techniques are crucial for understanding the interaction between a ligand like this compound and its biological targets at an atomic level, published research applying these methods directly to this compound is not available.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules, providing a view of the dynamic evolution of the system over time. This allows for the assessment of the stability of the docked complex and a more detailed analysis of the intermolecular interactions.

The absence of such studies for this compound means that there is currently no publicly available data on its specific binding poses within the active sites of its putative targets, nor are there simulations detailing the stability and dynamics of any this compound-protein complexes. Research in this area would be invaluable for elucidating its mechanism of action and for the rational design of more potent and selective analogs.

Interactive Data Table: Hypothetical Molecular Docking and Dynamics Simulation Parameters

The following table is a hypothetical representation of the types of data that would be generated from molecular docking and dynamics simulation studies. As no specific data for this compound exists, this table is for illustrative purposes only.

| Parameter | Description | Hypothetical Value for this compound |

| Target Protein | The biological macromolecule this compound is predicted to bind to. | e.g., GABA(A) Receptor Subunit |

| Docking Score (kcal/mol) | An estimation of the binding affinity between this compound and the target protein. | -8.5 |

| Key Interacting Residues | Amino acid residues in the target's binding site that form significant interactions with this compound. | e.g., Tyr97, Phe122, Arg156 |

| Types of Interactions | The nature of the chemical interactions observed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen Bond, Pi-Pi Stacking |

| MD Simulation Length (ns) | The duration of the molecular dynamics simulation to assess the stability of the complex. | 200 |

| RMSD (Å) | Root Mean Square Deviation, a measure of the average distance between the atoms of the superimposed protein and ligand, indicating stability. | 1.8 |

De Novo Design and Virtual Screening for Novel this compound-like Scaffolds

Similarly, a thorough literature search did not yield any specific studies on the de novo design or virtual screening for novel scaffolds based on the this compound structure. De novo design involves the computational creation of novel molecular structures with desired properties, while virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

These approaches are instrumental in modern drug discovery for identifying novel chemotypes that can serve as starting points for new therapeutic agents. Applying these methods to this compound would involve using its known structural features as a template to either build entirely new molecules or to search vast virtual libraries for compounds with similar pharmacophoric features. The goal would be to discover new scaffolds that retain or improve upon the biological activity of this compound, potentially with enhanced properties such as selectivity, potency, or metabolic stability.

The lack of published research in this area indicates a potential opportunity for future computational drug discovery efforts centered on the this compound scaffold.

Interactive Data Table: Hypothetical Virtual Screening and De Novo Design Output

This table illustrates the kind of data that would result from virtual screening and de novo design studies for this compound-like compounds. This data is hypothetical due to the absence of specific research on this compound.

| Parameter | Description | Hypothetical Finding for a Novel Scaffold |

| Screening Library | The database of chemical compounds used for the virtual screening. | e.g., ZINC Database |

| Pharmacophore Model | The essential 3D arrangement of functional groups of this compound used for screening. | 2 H-bond donors, 1 H-bond acceptor, 1 aromatic ring |

| Top Hit Compound ID | The identifier of a promising compound identified through virtual screening. | ZINC12345678 |

| Predicted Affinity (kcal/mol) | The computationally estimated binding affinity of the top hit. | -9.2 |

| Novel Scaffold Description | A brief description of the new chemical core structure designed de novo. | e.g., A novel fused heterocyclic ring system |

| Predicted ADMET Properties | Predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the novel scaffold. | Good oral bioavailability, low predicted toxicity |

Analytical Methodologies for Tifemoxone Research

Chromatographic Techniques for Tifemoxone Separation and Purity Assessment

Chromatography is a cornerstone for the separation of this compound from impurities, starting materials, and potential degradation products. High-performance liquid chromatography and gas chromatography are the principal techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. This method separates compounds based on their hydrophobicity.

A typical RP-HPLC method for a compound of similar polarity and structure to this compound would likely utilize a C18 or C8 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com The detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. The development of such a method involves optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. nih.gov

Table 1: Illustrative RP-HPLC Parameters for this compound Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a hypothetical but typical set of starting conditions for the HPLC analysis of a benzothiazine derivative like this compound, based on established pharmaceutical analysis methods.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polarity, GC could be highly applicable for the analysis of its synthetic precursors or potential volatile impurities. unirioja.es For instance, the starting materials used in the synthesis of the benzothiazine ring could be monitored for purity using GC.

For non-volatile compounds, a derivatization step can be employed to increase volatility and thermal stability, making them amenable to GC analysis. nih.gov A GC method would typically involve a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.govliberty.edu

Table 2: Potential GC-MS Parameters for Analysis of this compound-Related Volatile Compounds

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table outlines plausible GC-MS conditions for the analysis of volatile precursors or impurities related to this compound synthesis, based on standard GC methodologies. nih.gov

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. Since different enantiomers of a drug can have distinct pharmacological activities and metabolic profiles, it is crucial to control the enantiomeric purity of the final product. nih.gov Chiral chromatography, most commonly chiral HPLC, is the definitive method for separating and quantifying enantiomers. jsmcentral.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for this purpose. rsc.org The development of a chiral separation method involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for enantiomeric resolution. jascoinc.com

Table 3: Representative Chiral HPLC Method Development Approach for this compound

| Parameter | Explored Conditions |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) |

| Mobile Phase Modes | Normal-Phase (e.g., Hexane/Ethanol) & Reversed-Phase (e.g., Acetonitrile/Water) |

| Additives | Acids (e.g., Acetic Acid) or Bases (e.g., Diethylamine) to improve peak shape |

| Detection | UV/Circular Dichroism (CD) |

This table illustrates a typical screening approach for developing an enantioselective HPLC method for a chiral compound like this compound.

Spectroscopic Methods in this compound Characterization and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's structure and are used to identify its metabolites in research settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise chemical structure of an organic molecule. nih.gov ¹H NMR and ¹³C NMR are fundamental experiments that provide information about the hydrogen and carbon framework of the this compound molecule, respectively. nih.gov The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum help to confirm the connectivity of atoms within the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further elucidate complex structural details and unequivocally assign all proton and carbon signals, confirming the identity and structural integrity of synthesized this compound. researchgate.net

Table 4: Key NMR Data for Structural Confirmation of Benzothiazine Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 0 - 10 | Number of different proton environments, neighboring protons (splitting patterns) |

| ¹³C | 0 - 200 | Number of different carbon environments |

This table provides a general overview of the type of information obtained from fundamental NMR experiments for organic molecules similar to this compound. chemicalbook.comspectrabase.com

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to confirm the molecular weight of this compound and to gain structural information through fragmentation patterns. When coupled with a chromatographic technique like LC or GC (i.e., LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. chemrxiv.org

In the context of drug metabolism research, LC-MS is the primary tool for identifying potential metabolites of this compound in in vitro or in vivo research models. youtube.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent drug and its metabolites, aiding in their identification. nih.govyoutube.com Tandem mass spectrometry (MS/MS) experiments involve fragmenting the ions of interest to obtain structural information, which is crucial for pinpointing the site of metabolic modification on the this compound molecule. youtube.com

Table 5: Application of Mass Spectrometry in this compound Research

| Technique | Application |

|---|---|

| LC-MS | Quantification of this compound in biological matrices (research models) |

| High-Resolution MS (HRMS) | Accurate mass measurement for molecular formula confirmation |

| Tandem MS (MS/MS) | Structural elucidation of this compound and its metabolites through fragmentation analysis |

This table summarizes the main applications of mass spectrometry in the analytical workflow for a research compound like this compound.

UV-Vis and Infrared (IR) Spectroscopy in this compound Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques that provide valuable information regarding the chemical structure and concentration of pharmaceutical compounds. While specific research detailing the comprehensive UV-Vis and IR spectroscopic analysis of this compound is not extensively available in publicly accessible literature, the principles of these techniques can be applied to understand its theoretical spectral characteristics.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The absorption is dependent on the electronic transitions within the molecule. For a compound like this compound, which contains chromophores such as the benzoxazine (B1645224) ring system, characteristic absorption maxima (λmax) would be expected. The position and intensity of these absorption bands are influenced by the solvent polarity and the pH of the medium. A hypothetical UV-Vis spectrum of this compound would likely exhibit distinct peaks corresponding to the π → π* and n → π* transitions within its aromatic and heterocyclic structures. Quantitative analysis using UV-Vis spectroscopy would rely on the Beer-Lambert law, which correlates absorbance with concentration. A calibration curve would be constructed by measuring the absorbance of a series of this compound solutions of known concentrations at a specific λmax.

The following table illustrates a hypothetical representation of UV-Vis spectral data for this compound in a common solvent like methanol.

Hypothetical UV-Vis Spectral Data for this compound in Methanol

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~220 nm | High | π → π* |

| ~275 nm | Moderate | π → π* |

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display a unique pattern of absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds. Key functional groups in this compound, such as C-H (aromatic and aliphatic), C=C (aromatic), C-O-C (ether linkage in the benzoxazine ring), and C-S (thioether) bonds, would each have characteristic absorption frequencies. Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for obtaining high-resolution IR spectra.

The table below outlines the expected characteristic IR absorption bands for the key functional groups present in the this compound structure.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm-1) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O-C stretch | Aryl ether |

Electrophoretic and Bioanalytical Approaches for this compound Investigations

Electrophoretic techniques separate molecules based on their differential migration in an electric field. Capillary electrophoresis (CE) is a powerful separation technique with high efficiency and resolution that could be applied to the analysis of this compound. The migration of this compound in a capillary would depend on its charge-to-size ratio. As this compound is a neutral molecule under typical pH conditions, its separation by conventional CE would be challenging. However, techniques such as Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.

Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in biological matrices. These methods require high sensitivity and selectivity to accurately quantify the analyte in complex samples such as plasma, urine, or tissue homogenates. While specific bioanalytical methods for this compound are not widely documented, general approaches can be considered. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is a common platform for bioanalysis. An HPLC-UV method would offer simplicity and robustness, while HPLC-MS/MS would provide superior sensitivity and selectivity, which is often necessary for detecting low concentrations of drugs in biological samples.

Development of Novel Assays for this compound Detection in Biological Matrices (research models)

The development of novel assays for this compound detection in biological matrices is essential for preclinical and clinical research. Such assays need to be validated to ensure their accuracy, precision, selectivity, and reliability. The development process typically involves optimizing sample preparation, chromatographic conditions (if applicable), and detection parameters.

A key aspect of developing a novel bioanalytical assay is the sample preparation step, which aims to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the physicochemical properties of this compound and the nature of the biological matrix.

For instance, a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound in rat plasma could be developed. This would involve selecting appropriate precursor and product ions for this compound and an internal standard (IS) to ensure specificity. The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability.

The following table provides a hypothetical summary of validation parameters for a newly developed LC-MS/MS assay for this compound in a research model (e.g., rat plasma).

Hypothetical Validation Summary for a Novel LC-MS/MS Assay for this compound in Rat Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |

Further research could explore the development of immunoassays, such as an enzyme-linked immunosorbent assay (ELISA), for high-throughput screening of this compound. This would involve the production of specific antibodies that recognize this compound, offering a different analytical approach that could be advantageous in certain research contexts.

Advanced Topics and Emerging Research Directions for Tifemoxone

Tifemoxone in Combination Research with Other Research Compounds

The investigation of a compound's effects when used with other agents is a critical step in modern drug development. This research can reveal synergistic interactions, where the combined effect is greater than the sum of individual effects, or antagonistic interactions, where the compounds inhibit each other.

Synergistic and Antagonistic Interactions of this compound in In Vitro Models

Currently, there is no published in vitro research specifically examining the synergistic or antagonistic effects of this compound when combined with other compounds. Such studies would typically involve cell-based assays where various concentrations of this compound and a secondary compound are tested together to map out the interaction landscape. The goal is to identify combinations that could potentially offer enhanced therapeutic efficacy.

Rational Design of this compound-Based Combination Strategies in Preclinical Research

The design of effective combination therapies is often guided by the mechanistic understanding of the compounds involved. For this compound, this would involve pairing it with agents that act on complementary or synergistic biological pathways. However, preclinical studies detailing such rationally designed combination strategies for this compound are not available in the public domain.

Investigations into this compound's Potential for Prodrug Design (preclinical conceptualization)

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body. This approach is often used to improve properties such as solubility, stability, or to achieve targeted delivery. There is currently no available research that conceptually explores or details the design of this compound prodrugs. Such research would theoretically involve chemical modification of the this compound structure to create a bioreversible derivative.

Nanotechnology and Advanced Delivery System Applications for this compound (preclinical development)

Nanotechnology offers novel ways to deliver drugs, potentially enhancing their efficacy and reducing side effects. This can involve encapsulating the drug in nanocarriers for protection and controlled release.

Encapsulation Strategies for this compound in Nanocarriers

Research into the encapsulation of this compound within nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles has not been reported. These strategies could theoretically improve the bioavailability and pharmacokinetic profile of this compound.

Targeted Delivery of this compound in Preclinical Models

Targeted delivery aims to concentrate a drug at the site of action, increasing its effectiveness while minimizing exposure to healthy tissues. Preclinical studies involving the targeted delivery of this compound using nanotechnology, for instance by attaching targeting ligands to nanocarriers, have not been published.

Omics-Based Approaches in this compound Research (Genomics, Proteomics, Metabolomics, Lipidomics)

The comprehensive analysis of biological molecules, known as "omics," offers a powerful lens through which to understand the multifaceted interactions of a compound like this compound with a biological system. These approaches allow for a holistic view of the molecular changes that occur in response to the drug, moving beyond single-target investigations to a systems-level understanding. While specific omics-based studies on this compound are not widely detailed in publicly available literature, the application of these technologies can be extrapolated to hypothesize their potential contributions to this compound research.

Genomics: Genomics is the study of the complete set of DNA within an organism. In the context of this compound research, genomics could be employed to identify genetic variations that influence an individual's response to the drug. For instance, genomic studies could pinpoint single nucleotide polymorphisms (SNPs) in genes encoding for metabolic enzymes or drug targets that may alter the efficacy or metabolism of this compound. This could pave the way for personalized medicine approaches, where treatment is tailored to an individual's genetic makeup.

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. For this compound, proteomic analysis could reveal the full spectrum of protein expression changes in response to the drug in various tissues. This could help in identifying the primary targets of this compound, as well as off-target effects that might contribute to its therapeutic actions or potential toxicity. Techniques such as mass spectrometry-based proteomics can quantify thousands of proteins simultaneously, providing a detailed snapshot of the cellular response to this compound.

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This approach can provide a functional readout of the physiological state of a biological system. In this compound research, metabolomics could be used to map the metabolic pathways affected by the drug. For example, by analyzing the changes in endogenous metabolites in biofluids like plasma or urine after this compound administration, researchers could gain insights into its mechanism of action and identify biomarkers of drug exposure or effect. One cited study, for instance, points to the investigation of hepato- and thyreotoxicity of this compound, an area where metabolomics could be highly valuable in identifying early markers of toxicity.

Lipidomics: Lipidomics is a sub-discipline of metabolomics focused on the comprehensive analysis of lipids in a biological system. Lipids are crucial for cellular structure, signaling, and energy storage. Given that many drugs can influence lipid metabolism, lipidomics could be instrumental in understanding the broader physiological effects of this compound. For example, lipidomic profiling could reveal alterations in lipid signaling pathways or changes in the composition of cell membranes that might be induced by this compound, potentially linking to its therapeutic or adverse effects.

The integration of these omics disciplines can provide a multi-layered understanding of this compound's biological impact.

Illustrative Data from Potential Omics Studies on this compound

| Omics Approach | Potential Application in this compound Research | Hypothetical Key Findings | Techniques |

| Genomics | Identification of genetic markers associated with this compound response. | Polymorphisms in CYP450 enzyme genes affecting this compound metabolism rates. | DNA Sequencing, Microarrays |

| Proteomics | Elucidation of protein expression changes and drug targets. | Altered expression of proteins involved in neuroinflammatory pathways in brain tissue. | Mass Spectrometry, 2D-PAGE |

| Metabolomics | Characterization of metabolic pathways modulated by this compound. | Changes in neurotransmitter metabolites and bile acid profiles. | NMR Spectroscopy, LC-MS |

| Lipidomics | Analysis of lipid profile alterations in response to this compound. | Modulation of sphingolipid and glycerophospholipid levels in the liver. | GC-MS, LC-MS |

Ethical Considerations and Regulatory Science in Preclinical this compound Research

The preclinical investigation of any new chemical entity, including this compound, is governed by stringent ethical and regulatory frameworks to ensure the welfare of research animals and the scientific validity of the data generated.

Ethical Considerations: The ethical principles guiding preclinical research are centered on the "3Rs": Replacement, Reduction, and Refinement.

Replacement: This principle encourages the use of non-animal methods whenever possible. For a compound like this compound, initial screening for activity and toxicity could potentially be conducted using in vitro cell cultures or in silico computational modeling to minimize animal use.

Reduction: This principle aims to obtain the necessary amount of information from the fewest number of animals. This involves careful experimental design and statistical analysis to ensure that studies are not unnecessarily large.

Refinement: This principle focuses on minimizing the pain, suffering, and distress experienced by research animals. For preclinical studies of this compound, which has analgesic and anxiolytic properties, this would involve using appropriate pain management strategies for any procedures and establishing humane endpoints.

Furthermore, the translation of findings from preclinical models to human subjects necessitates a strong scientific rationale for the chosen animal models to ensure they are relevant to the human condition being studied.

Regulatory Science: Regulatory science in preclinical research ensures that the data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) is of high quality and sufficient to support the initiation of human clinical trials. Key aspects of regulatory science applicable to this compound's preclinical development include:

Good Laboratory Practice (GLP): Preclinical safety and toxicology studies must be conducted in compliance with GLP regulations. These regulations provide a framework for the planning, performance, monitoring, recording, reporting, and archiving of studies, ensuring the reliability and integrity of the data.

Study Design: Regulatory agencies require well-designed studies that can adequately characterize the pharmacological and toxicological profile of a new drug. For a compound with psychoactive properties like this compound, this would include assessing its effects on the central nervous system, as well as its abuse potential.

Dose Selection: Preclinical studies are crucial for determining a safe starting dose for first-in-human clinical trials. This involves conducting dose-ranging studies in animals to identify the no-observed-adverse-effect level (NOAEL).

The overarching goal of regulatory science in this context is to ensure that a thorough risk-benefit assessment can be made before exposing human subjects to a new investigational drug. This involves a comprehensive evaluation of all preclinical data to support the safety and rationale for moving forward into clinical development.

Critiques, Challenges, and Future Perspectives in Tifemoxone Research

Methodological Limitations and Biases in Current Tifemoxone Studies

A comprehensive review of the available literature on this compound indicates a scarcity of robust and well-controlled studies. Much of the existing data originates from preclinical models, which, while valuable for initial screening, often lack the complexity to fully recapitulate human biology. This inherent limitation can lead to findings that are not readily translatable to clinical settings.

| Methodological Limitation | Potential Impact on this compound Research |

| Reliance on preclinical models | Findings may not be directly applicable to human physiology and disease. |

| Potential for publication bias | Overestimation of therapeutic potential and incomplete understanding of limitations. |

| Small sample sizes | Reduced statistical power and difficulty in detecting subtle but important effects. |

| Lack of standardized protocols | Inconsistent and difficult-to-compare results across different studies. |

Unresolved Questions and Knowledge Gaps in this compound Biology

Despite initial investigations, fundamental aspects of this compound's biological activity remain elusive. A significant knowledge gap exists regarding its precise molecular mechanism of action. While some initial targets have been proposed, the direct binding partners and the downstream signaling pathways affected by this compound have not been definitively identified.

The metabolic fate of this compound in vivo is another critical area that requires further exploration. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for optimizing its pharmacological properties and for identifying any potential for drug-drug interactions or the formation of toxic metabolites. The long-term effects of this compound exposure, including its potential for off-target effects, also represent a significant and unaddressed area of research.

Promising Avenues for Next-Generation this compound Analog Development

The development of novel this compound analogs presents a promising strategy to enhance its therapeutic properties while minimizing potential liabilities. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of this compound and evaluate the impact on biological activity, are crucial for identifying key pharmacophoric features.

Computational modeling and in silico screening can accelerate the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. By leveraging these predictive tools, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery process. The synthesis of novel derivatives could also aim to improve physicochemical properties, such as solubility and bioavailability, to enhance their drug-like characteristics.

| Analog Development Strategy | Potential Benefits |

| Structure-Activity Relationship (SAR) Studies | Identification of key chemical features for enhanced biological activity. |

| Computational Modeling and In Silico Screening | Accelerated design and prioritization of promising new compounds. |

| Synthesis of Novel Derivatives | Improvement of physicochemical properties for better drug-like characteristics. |

Strategic Imperatives for Advancing this compound Academic Research

To overcome the current limitations and unlock the therapeutic potential of this compound, a series of strategic imperatives for academic research are essential. Fostering collaborative research networks among academic institutions and industry partners can facilitate the sharing of resources, expertise, and data, thereby accelerating the pace of discovery.

Securing dedicated funding for this compound research is paramount. Granting agencies and private foundations should be encouraged to support studies that address the fundamental knowledge gaps and explore the therapeutic applications of this compound and its analogs. Furthermore, the adoption of open science practices, including the public sharing of data and research protocols, will enhance transparency and reproducibility, fostering a more robust and reliable scientific foundation for future research in this area. A concerted effort to train the next generation of scientists in the multidisciplinary approaches required for modern drug discovery will also be critical for the long-term advancement of this compound research.

Q & A

Q. How to ensure regulatory compliance when designing preclinical studies for this compound?

- Answer : Follow ICH S7A/S7B guidelines for safety pharmacology and OECD GLP principles. Document ethical approvals for animal studies, including housing conditions and euthanasia protocols. Include negative control groups and randomization to minimize confounding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.